![molecular formula C18H12F3N7OS B2590843 N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide CAS No. 902041-91-2](/img/structure/B2590843.png)
N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have many pharmaceutical and industrial purposes . The compound also contains a trifluoromethyl group and a tetrazole group, both of which are common in medicinal chemistry due to their bioactivity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoxaline core is a bicyclic structure containing two nitrogen atoms . The trifluoromethyl group would add electron-withdrawing character, and the tetrazole group is a five-membered ring containing four nitrogen atoms.Aplicaciones Científicas De Investigación
Neuroprotection and Cerebral Ischemia
Quinoxaline derivatives, such as NBQX, have been identified as potent inhibitors of non-NMDA glutamate receptors, offering neuroprotective effects against cerebral ischemia. NBQX selectively inhibits the quisqualate subtype of the glutamate receptor, demonstrating protective abilities even when administered hours after an ischemic challenge, highlighting its potential in treating ischemic brain injuries (Sheardown et al., 1990).
Antimicrobial and Antiprotozoal Agents
Quinoxaline-based compounds have shown significant antimicrobial and antiprotozoal activities. A study on quinoxaline-oxadiazole hybrids revealed their promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting these compounds as potential treatments for infectious diseases (Patel et al., 2017).
Anticancer Activity
Quinoxaline derivatives have been investigated for their efficacy in inhibiting cancer cell viability and proliferation. A series of N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides showed significant inhibitory action on HCT-116 and MCF-7 cancer cell lines, with certain compounds exhibiting high inhibitory potency. These findings underscore the potential of quinoxaline compounds in cancer therapy, particularly through the mechanism of inhibiting human thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells (El Rayes et al., 2022).
Antimalarial and COVID-19 Research
Sulfonamide derivatives of quinoxaline have been studied for their antimalarial properties and potential applicability against COVID-19. Theoretical investigations and molecular docking studies have shown that these compounds exhibit strong antimalarial activity and could potentially interact with COVID-19 related proteins, suggesting a versatile therapeutic potential against infectious diseases (Fahim & Ismael, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N7OS/c19-18(20,21)12-3-1-2-4-15(12)28-17(25-26-27-28)30-10-16(29)24-11-5-6-13-14(9-11)23-8-7-22-13/h1-9H,10H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNPGBPMBIDDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=NN=N2)SCC(=O)NC3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


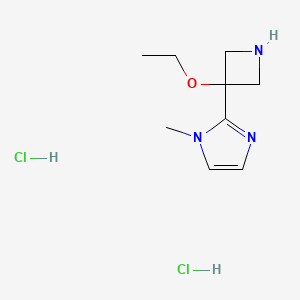


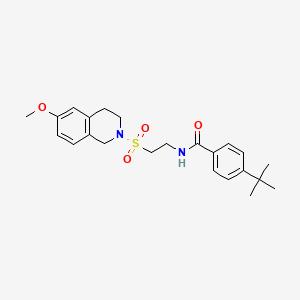
![N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2590766.png)
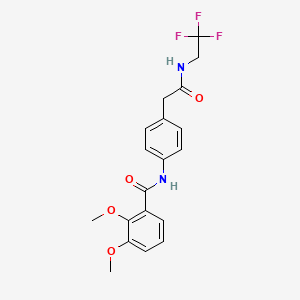
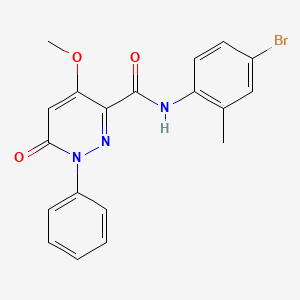
![1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2590769.png)
![3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2590773.png)
![N-(3-cyanothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2590774.png)
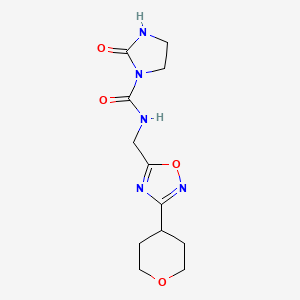
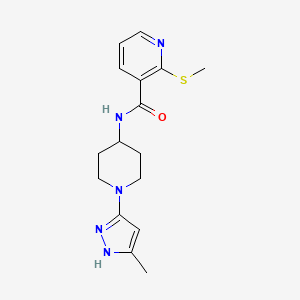
![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-ynamide](/img/structure/B2590777.png)